AAK1-IN-3 TFA
Description
Significance of Adaptor Protein 2-Associated Kinase 1 in Cellular Homeostasis
Adaptor Protein 2-Associated Kinase 1 (AAK1) is a crucial enzyme for maintaining cellular homeostasis through its regulatory function in clathrin-mediated endocytosis (CME). wikipedia.orggenecards.org This process is vital for the internalization of a wide array of molecules from the extracellular environment, enabling cells to uptake nutrients, regulate signaling pathways, and clear debris. AAK1's primary role involves phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex. patsnap.comuniprot.org This phosphorylation event is essential for the high-affinity binding of the AP2 complex to cargo proteins, a critical initial step in the formation of clathrin-coated vesicles. uniprot.org
Beyond its interaction with the AP2 complex, AAK1 also phosphorylates other proteins involved in endocytosis and cell signaling, such as the cell fate determinant Numb. genecards.orgnih.gov By regulating the localization and activity of such proteins, AAK1 influences multiple signaling pathways, including the Notch signaling pathway, further underscoring its importance in cellular function and stability. uniprot.orgresearchgate.net
AAK1 as a Pivotal Regulator of Clathrin-Mediated Endocytosis
AAK1 functions as a pivotal regulator in the complex and highly orchestrated process of clathrin-mediated endocytosis. elsevierpure.comumn.edu This pathway begins with the recruitment of the AP2 complex to the plasma membrane, where it recognizes and binds to specific sorting signals on transmembrane cargo proteins. biorxiv.org AAK1 directly interacts with and phosphorylates the μ2 subunit of the AP2 complex at the threonine 156 residue. nih.gov
This phosphorylation is a key regulatory step that enhances the ability of AP2 to recruit clathrin and other necessary accessory factors, promoting the assembly and maturation of clathrin-coated pits. patsnap.combiorxiv.org The kinase activity of AAK1 is itself stimulated by clathrin, creating a positive feedback loop that facilitates the efficient progression of vesicle formation. uniprot.orgbiorxiv.org In essence, AAK1 acts as a molecular switch that helps control the dynamics of endocytic machinery, ensuring the timely and effective internalization of cell surface receptors and other molecules. elsevierpure.comumn.edunih.gov
Research Rationale for Pharmacological Inhibition of AAK1
The central role of AAK1 in clathrin-mediated endocytosis makes it a compelling target for pharmacological intervention across a spectrum of diseases. tandfonline.com Since many viruses, including Hepatitis C (HCV), Dengue, Ebola, and SARS-CoV-2, exploit the host cell's endocytic machinery to gain entry, inhibiting AAK1 presents a promising broad-spectrum antiviral strategy. nih.govpatsnap.comnih.govnih.gov By blocking AAK1 activity, these inhibitors can disrupt the viral life cycle at the critical entry stage. patsnap.com
Furthermore, AAK1 has been implicated in the pathophysiology of several central nervous system (CNS) disorders. researchgate.netnih.gov Research has identified AAK1 as a potential therapeutic target for neuropathic pain. nih.govnih.gov Studies involving knockout mice demonstrated a reduced response to persistent pain, and small-molecule AAK1 inhibitors have been shown to reverse pain behavior in animal models. nih.gov AAK1 is also being investigated for its role in neurodegenerative diseases such as Parkinson's, Alzheimer's, and amyotrophic lateral sclerosis (ALS), where dysregulated protein trafficking and aggregation are common pathological features. patsnap.comnih.govresearchgate.net There is also emerging interest in AAK1's potential as a target in oncology, given that cancer cells often exhibit altered endocytic pathways to sustain their growth and survival. patsnap.com
Overview of Aak1-IN-3 (tfa) as a Preclinical Research Compound
Aak1-IN-3 (tfa) is a potent and brain-penetrant preclinical research compound designed to selectively inhibit the kinase activity of AAK1. chemscene.commedchemexpress.com Identified as a quinoline (B57606) analogue, this small molecule serves as an invaluable tool for investigating the physiological and pathological functions of AAK1. chemscene.commedchemexpress.com Its primary utility lies in its ability to acutely and specifically block AAK1, allowing researchers to study the downstream consequences of this inhibition in cellular and animal models.
In vitro studies have demonstrated that Aak1-IN-3 (tfa) inhibits AAK1 with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. chemscene.commedchemexpress.com Its brain-penetrant properties make it particularly useful for in vivo studies targeting the central nervous system, such as those investigating neuropathic pain. chemscene.commedchemexpress.com For instance, administration of the compound to mice has been shown to cause a significant reduction in the phosphorylation of the AAK1 substrate μ2, confirming its target engagement in a living system. chemscene.commedchemexpress.com As a research compound, Aak1-IN-3 (tfa) is crucial for validating AAK1 as a drug target and for exploring the therapeutic potential of its inhibition. chemscene.commedchemexpress.com
| Property | Value | Source |
| Compound Name | Aak1-IN-3 (tfa) | chemscene.commedchemexpress.com |
| Synonym | Compound (R)-31 | chemscene.commedchemexpress.com |
| Chemical Class | Quinoline Analogue | chemscene.commedchemexpress.com |
| Target | Adaptor Protein 2-Associated Kinase 1 (AAK1) | chemscene.commedchemexpress.com |
| IC₅₀ (AAK1) | 11 nM | chemscene.commedchemexpress.com |
| IC₅₀ (in HEK293 cells) | 108 nM | chemscene.commedchemexpress.com |
| Formula | C₂₄H₂₂F₆N₄O₄ | chemscene.com |
| Key Characteristic | Brain-penetrant | chemscene.commedchemexpress.com |
| Primary Research Area | Neuropathic Pain | chemscene.commedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H22F6N4O4 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m1../s1 |
InChI Key |
ARWMHIAYTRRPLS-JPKZNVRTSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Strategies and Medicinal Chemistry of Aak1 in 3 Tfa and Analogues
Chemical Synthesis Methodologies for Quinoline-Based AAK1 Inhibitors
The synthesis of quinoline-based kinase inhibitors, including analogues of AAK1-IN-3, typically involves multi-step sequences that build upon the core quinoline (B57606) scaffold. nih.gov Quinoline derivatives are a prominent class of compounds in medicinal chemistry, and various synthetic routes have been developed to access diverse substitution patterns. nih.govmdpi.com
The construction of the quinoline core itself can be achieved through classic methods such as the Combes, Conrad-Limpach, or Friedländer synthesis, which involve the condensation of anilines with β-dicarbonyl compounds or α-methylene ketones. Subsequent modifications are then introduced to elaborate the final inhibitor structure. For many modern kinase inhibitors, cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are pivotal for installing aryl, heteroaryl, and amine substituents at various positions on the quinoline ring. mdpi.com
In the context of AAK1 inhibitors, a key synthetic challenge is often the stereospecific installation of chiral side chains, which are crucial for potent and selective target engagement. nih.govacs.org For instance, the synthesis of a related bicyclic heterocyclic AAK1 inhibitor involved transferring an amide group from a side chain back to a neighboring phenyl ring to form the fused heterocyclic structure. nih.gov This highlights a strategy where complex side chains, often derived from chiral amino acids or their derivatives, are coupled to the heterocyclic core in the later stages of the synthesis. This approach allows for the exploration of diverse side chains to optimize biological activity. acs.orgtandfonline.com
Structure-Activity Relationship (SAR) Studies of AAK1-IN-3 and Related Chemical Entities
The development of potent and selective AAK1 inhibitors has been driven by extensive structure-activity relationship (SAR) studies. These investigations systematically modify different parts of the lead molecule to understand how chemical structure influences biological activity. acs.orgresearchgate.net
SAR studies on various AAK1 inhibitor scaffolds, including quinolines, quinazolines, and aryl amides, have revealed several key pharmacophoric features necessary for high-affinity binding. nih.govacs.orgresearchgate.net
Hinge-Binding Motif: A crucial interaction for most kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. For many AAK1 inhibitors, a nitrogen-containing heterocycle, such as the quinoline or oxazole (B20620) ring, serves this purpose by donating or accepting hydrogen bonds with the backbone of hinge residues like Cys129. nih.govtandfonline.com
Hydrophobic Pockets: The ATP binding site of AAK1 contains several hydrophobic pockets. The potency of inhibitors is often enhanced by substituents that can effectively occupy these spaces. For example, in a series of aryl amide inhibitors, extending an alkyl side chain beyond an isopropyl group or introducing branching (e.g., D-isoleucine or D-leucine derivatives) led to improved inhibitory activity. acs.orgtandfonline.com X-ray crystallography has shown that these hydrophobic groups fit into a small lipophilic pocket in the P-loop region of the kinase. tandfonline.com
Solvent-Front Moiety: Modifications to the part of the inhibitor that extends towards the solvent-exposed region of the active site can significantly impact both potency and physical properties. This region is often exploited to fine-tune selectivity and pharmacokinetic characteristics.
The table below summarizes the impact of various structural modifications on AAK1 inhibition based on published SAR studies.
| Scaffold Region | Modification | Impact on AAK1 Inhibition | Reference |
| Hinge Binder | Replacement of 3-pyridyl group | 100-fold reduced affinity | nih.gov |
| Amide Side Chain | Replacement of isopropyl with methyl | ~20-fold decrease in potency | acs.org |
| Amide Side Chain | D-leucine group vs. D-isoleucine group | Improved efficacy | tandfonline.com |
| Central Ring | Introduction of a methoxy (B1213986) group | Enhancement in potency | acs.org |
A primary goal in the development of AAK1 inhibitors is to achieve high potency for the target kinase while minimizing activity against other kinases, particularly those with high sequence homology. AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes BIKE/BMP2K, GAK, and MPSK1. acs.orgtandfonline.com BIKE is the most closely related, sharing 74% sequence identity with AAK1 in the kinase domain, making the achievement of selectivity a significant challenge. acs.org
Medicinal chemistry campaigns often start with a compound identified from high-throughput screening and then iteratively optimize its structure. For example, one optimization effort began with an aryl amide inhibitor (IC₅₀ of 69 nM) and, through modifications of the amide side chain and central aromatic ring, led to a highly potent and selective tool compound with an IC₅₀ in the low nanomolar range. acs.orgnih.gov AAK1-IN-3 itself is a potent inhibitor with an IC₅₀ of 11 nM. chemscene.commedchemexpress.com
Kinase selectivity is typically assessed by screening the optimized compounds against a large panel of kinases. nih.govacs.org For a selective inhibitor, the IC₅₀ values for off-target kinases should be significantly higher than for AAK1. For instance, the aryl amide inhibitor known as compound 59 showed IC₅₀ values greater than 2.0 µM for the majority of 219 kinases tested, demonstrating good selectivity. acs.org Another inhibitor, LP-935509, is a potent inhibitor of AAK1 (IC₅₀ = 3.3 nM) and BIKE (IC₅₀ = 14 nM) but only a modest inhibitor of GAK (IC₅₀ = 320 nM). medchemexpress.com
The table below presents inhibitory data for selected AAK1 inhibitors.
| Compound | AAK1 IC₅₀ (nM) | BIKE IC₅₀ (nM) | GAK IC₅₀ (nM) | Reference |
| AAK1-IN-3 | 11 | - | - | chemscene.commedchemexpress.com |
| LP-935509 | 3.3 | 14 | 320 | medchemexpress.com |
| Compound 14 (D-leucine analogue) | 12 | - | - | tandfonline.com |
| Compound 17 | 12 | - | - | nih.gov |
| Sunitinib | 47 | - | - | nih.gov |
Impact of Trifluoroacetic Acid (TFA) Counterion on Compound Stability and Research Outcomes
Small molecule inhibitors synthesized for research are often isolated as trifluoroacetate (B77799) (TFA) salts. nih.govresearchgate.net This is a consequence of using TFA during solid-phase synthesis cleavage steps and as a mobile phase modifier in reverse-phase high-performance liquid chromatography (HPLC) for purification. genscript.comambiopharm.com While convenient, the presence of the TFA counterion can significantly confound experimental results. researchgate.netnih.govmdpi.com
The TFA counterion is not biologically inert and can interfere with a wide range of assays. researchgate.net Residual TFA can lead to inaccurate and irreproducible data, potentially compromising the validity of research findings. genscript.com
Reported effects of TFA include:
Direct Biological Activity: TFA itself can cause biological effects. Studies have shown that TFA can suppress the proliferation of cell types like osteoblasts and chondrocytes, with effects observed at concentrations as low as 10 nM. genscript.com Conversely, in other contexts, it has been found to stimulate the growth of glioma cells. genscript.comnih.gov
Alteration of Compound Properties: The counterion can affect the physicochemical properties of the active compound, which may influence its behavior in assays. researchgate.netrsc.org
Interference with Analytical Techniques: TFA has a strong infrared absorption band around 1670 cm⁻¹, which can overlap with the amide I band of peptides, complicating structural analysis by FTIR spectroscopy. genscript.comnih.gov
Protein Trifluoroacetylation: In vivo, TFA can lead to the trifluoroacetylation of amino groups in proteins, which can elicit immune responses. nih.govmdpi.com
Given these potential issues, the presence and concentration of TFA in a research compound are critical variables that must be considered when interpreting experimental data. nih.gov
To ensure that the observed biological effects are due to the compound of interest and not the TFA counterion, it is often necessary to remove or exchange it for a more biologically benign counterion, such as hydrochloride (HCl) or acetate. ambiopharm.comrsc.org Several methods are employed for this purpose:
Lyophilization with a Stronger Acid: A common technique involves repeatedly dissolving the TFA salt in a solution containing an excess of a stronger acid, typically HCl, followed by lyophilization (freeze-drying). nih.govresearchgate.net The volatile TFA is removed during this process, leaving the desired hydrochloride salt. Optimal conditions, such as using 10 mM HCl, have been identified to ensure complete removal without affecting peptide purity. scilit.com
Ion-Exchange Chromatography: Passing the compound through an appropriate ion-exchange resin can effectively swap the trifluoroacetate anion for another, such as chloride or acetate. nih.govresearchgate.net
Reverse-Phase HPLC: HPLC can also be used for counterion exchange by using a mobile phase containing the desired counterion (e.g., acetic acid or hydrochloric acid) instead of TFA. nih.govresearchgate.net
Deprotonation/Reprotonation: This method involves treating the compound with a basic solution to deprotonate the cationic sites, removing the TFA counterion, and then reprotonating with the acid of the desired counterion. nih.gov
The successful removal or exchange of TFA should be confirmed using analytical techniques such as ¹⁹F NMR or capillary electrophoresis to quantify any residual TFA. nih.govresearchgate.net Adopting these strategies is a crucial step in preclinical research to generate reliable and translatable data. researchgate.net
Molecular Mechanisms of Aak1 in 3 Tfa Action
Enzymatic Inhibition Profile of Aak1-IN-3 (tfa) on AAK1 Kinase Activity
Assessment of Half Maximal Inhibitory Concentration (IC50) in Kinase Assays
In enzymatic assays, Aak1-IN-3 (tfa), a quinoline (B57606) analogue, has been shown to be a potent inhibitor of AAK1 with a half-maximal inhibitory concentration (IC50) of 11 nM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This low nanomolar value indicates a high degree of potency against its target kinase. Furthermore, in cellular models, specifically in HEK293 cells, Aak1-IN-3 (tfa) exhibits an IC50 of 108 nM, demonstrating its ability to engage the AAK1 target within a cellular environment. medchemexpress.commedchemexpress.comvulcanchem.com
Table 1: IC50 Values of Aak1-IN-3 (tfa) and Other AAK1 Inhibitors
| Compound | Enzymatic IC50 (AAK1) | Cellular IC50 (AAK1) | Reference |
|---|---|---|---|
| Aak1-IN-3 (tfa) | 11 nM | 108 nM (HEK293 cells) | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comvulcanchem.com |
| AAK1-IN-2 | 5.8 nM | 0.87 µM (HeLa cells) | medchemexpress.commedchemexpress.combenchchem.com |
| LP-935509 | 3.3 nM | Not specified | medchemexpress.commedchemexpress.com |
| BMS-911172 | 35 nM | Not specified | medchemexpress.commedchemexpress.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Comparative Selectivity Profiling Against Other Kinases (e.g., NAK Family Members, GAK, BIKE)
AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes Cyclin G-associated kinase (GAK) and BMP-2-inducible protein kinase (BIKE). nih.gov While specific selectivity data for Aak1-IN-3 (tfa) against other NAK family members is not extensively detailed in the provided results, the high potency for AAK1 suggests a degree of selectivity. For context, other AAK1 inhibitors have been profiled for their selectivity. For instance, LP-935509 is a potent inhibitor of BIKE (IC50=14 nM) and a modest inhibitor of GAK (IC50=320 nM). medchemexpress.commedchemexpress.com Another inhibitor, BMT-090605, inhibits BIKE and GAK with IC50 values of 45 nM and 60 nM, respectively. medchemexpress.commedchemexpress.com This highlights the importance of evaluating inhibitors against related kinases to understand their specificity.
Modulation of AP2M1 Phosphorylation by AAK1-IN-3 (tfa)
A primary downstream effect of AAK1 inhibition by Aak1-IN-3 (tfa) is the modulation of the phosphorylation state of the μ2 subunit of the adaptor protein 2 complex (AP2M1).
Role of AAK1-Mediated AP2M1 Phosphorylation in Endocytic Vesicle Formation
AAK1 plays a critical regulatory role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of molecules from the cell surface. patsnap.com AAK1 phosphorylates the threonine 156 residue of AP2M1. mdpi.comresearchgate.net This phosphorylation event is crucial as it increases the binding affinity of the AP2 complex for cargo proteins, thereby facilitating the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles. biorxiv.orgsinobiological.comgenecards.org The process is part of a positive feedback loop, where the assembly of clathrin itself can promote the AAK1-dependent phosphorylation of AP2M1. biorxiv.org
Disruption of Clathrin-Mediated Endocytosis Pathways
The inhibition of AAK1 by Aak1-IN-3 (tfa) and the subsequent reduction in AP2M1 phosphorylation directly impact the clathrin-mediated endocytosis pathway. This pathway is essential for numerous cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling. vulcanchem.com By disrupting this process, AAK1 inhibitors can affect the internalization of various receptors and even pathogens like the rabies virus and hepatitis C virus, which utilize this pathway to enter host cells. patsnap.commdpi.com The ability of Aak1-IN-3 (tfa) to modulate this pathway underscores its significance as a research tool and potential therapeutic agent. patsnap.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Aak1-IN-3 (tfa) |
| AAK1-IN-2 |
| LP-935509 |
| BMS-911172 |
| BMT-090605 |
| SGC-AAK1-1 |
Interplay with Other Endocytic Proteins and Signaling Modules
The function of Adaptor-Associated Kinase 1 (AAK1), the molecular target of Aak1-IN-3 (tfa), is intricately linked to a network of proteins essential for clathrin-mediated endocytosis (CME). Its inhibitory action is not confined to a single substrate but rather sends ripples through the endocytic machinery by altering key protein-protein interactions and phosphorylation events. AAK1 acts as a crucial regulator within this system, and its inhibition by compounds such as Aak1-IN-3 (tfa) disrupts the carefully orchestrated sequence of events required for vesicle formation and cargo internalization.
The primary and most well-characterized interaction of AAK1 is with the Adaptor Protein Complex 2 (AP-2). genecards.org AAK1 directly binds to the AP-2 complex and specifically phosphorylates its μ2 subunit (AP2M1). patsnap.comrupress.orgnih.gov This phosphorylation event, occurring at the threonine-156 residue, is a critical step that enhances the affinity of the AP-2 complex for tyrosine-based sorting signals present on cargo proteins. nih.govnih.gov By increasing this binding affinity, AAK1 ensures the efficient recruitment of cargo into developing clathrin-coated pits. nih.gov The inhibitor Aak1-IN-3 (tfa) directly blocks the kinase activity of AAK1, preventing the phosphorylation of the μ2 subunit and thereby disrupting this fundamental process of cargo recognition and endocytosis. patsnap.comvulcanchem.commedchemexpress.com
The interplay extends to clathrin, the coat protein that forms the backbone of the endocytic vesicle. AAK1's kinase activity is significantly stimulated by assembled clathrin. nih.gov Research indicates that this stimulation involves multiple interactions between various domains on AAK1 and both the heavy and light chains of clathrin. nih.gov This suggests a regulatory feedback mechanism where the formation of the clathrin lattice at the plasma membrane activates AAK1, which in turn promotes the recruitment of cargo via AP-2 phosphorylation, ensuring the efficiency of the endocytic process. nih.gov AAK1 contains clathrin-binding domains and is known to colocalize with clathrin and AP-2 in clathrin-coated pits. rupress.orgnih.govmolbiolcell.org
Beyond the core machinery of AP-2 and clathrin, AAK1 interacts with other important endocytic and signaling proteins. It phosphorylates the protein NUMB, a key regulator of cell fate and endocytosis, and influences its localization to endosomes. nih.govuniprot.org This interaction points to a broader role for AAK1 in controlling the fate of internalized proteins.
Furthermore, AAK1 is involved in crosstalk with significant signaling pathways, notably the Notch signaling pathway. tandfonline.com AAK1 binds to the activated form of the NOTCH1 receptor and facilitates its localization within endosomes, thereby modulating its transcriptional activity. uniprot.org It has been shown to act as an adaptor that connects activated Notch with components of the endocytic pathway, such as Eps15b. tandfonline.com Inhibition of AAK1 can, therefore, interfere with the endocytosis-dependent regulation of Notch signaling. There is also evidence linking AAK1 activity to the signaling of other receptors, such as the Neuregulin-1/ErbB4 pathway, where AAK1 inhibition was found to affect receptor trafficking. nih.gov
The table below summarizes the key interactions of AAK1 with other proteins and the consequences of its inhibition.
| ErbB4 | AAK1 activity is implicated in the endosomal sorting and trafficking of the ErbB4 receptor. nih.gov | Inhibition may alter ErbB4 trafficking, potentially directing it away from degradation and affecting its signaling output. nih.gov |
The following table details specific research findings related to these molecular interactions.
Table 2: Detailed Research Findings on AAK1 Interactions
| Subject of Finding | Detailed Finding | Supporting Evidence |
|---|---|---|
| AP-2 Phosphorylation | AAK1-mediated phosphorylation of the μ2 subunit at threonine 156 is essential for high-affinity binding to tyrosine-based endocytic sorting signals. nih.gov | In vitro assays demonstrated that AAK1 phosphorylation of μ2 increased AP-2's affinity for sorting motifs by approximately 25-fold. rupress.org |
| Clathrin Stimulation | The kinase activity of AAK1 is rate-limited by its association with AP-2 and is robustly stimulated by assembled clathrin cages. nih.gov | Incubation of AAK1 with clathrin cages resulted in a greater stimulation of kinase activity compared to unassembled clathrin triskelia. nih.gov |
| Functional Sequestration | Overexpression of full-length AAK1, even a kinase-dead version, can inhibit transferrin receptor endocytosis by functionally sequestering the AP-2 complex. rupress.orgnih.gov | Overexpression led to a dispersed cellular distribution of AP-2 and blocked internalization of AP-2-dependent cargo without affecting EGF uptake. nih.gov |
| Notch Regulation | AAK1 acts as an adaptor for Notch's interaction with the endocytic protein Eps15b and promotes the localization of activated Notch to Rab5-positive endosomes. tandfonline.com | Depletion of AAK1 was shown to interfere with the proper localization and distribution of activated Notch in vesicles. tandfonline.com |
Preclinical Efficacy and Biological Implications in Disease Models
In Vitro Cellular Studies Demonstrating AAK1-IN-3 (tfa) Activity
Cellular studies have been instrumental in elucidating the mechanism of action of AAK1-IN-3 (tfa) and its direct effects on molecular pathways.
Inhibition of AAK1-Dependent Substrate Phosphorylation in Cell Lines
AAK1-IN-3 (tfa) has demonstrated its ability to inhibit the kinase activity of AAK1 in cellular settings. In HEK293 cells, a commonly used human cell line, AAK1-IN-3 (tfa) effectively inhibits AAK1 with a half-maximal inhibitory concentration (IC50) of 108 nM. medchemexpress.comvulcanchem.com A key function of AAK1 is the phosphorylation of the µ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex, a critical step in clathrin-mediated endocytosis. benchchem.comgenecards.org Studies have shown that AAK1-IN-3 (tfa) reduces the phosphorylation of this µ2 subunit in HEK293 cells overexpressing AAK1. vulcanchem.com This directly confirms the compound's ability to engage its target and modulate its downstream signaling within a cellular context. vulcanchem.com
Another AAK1 inhibitor, SGC-AAK1-1, has also been shown to inhibit the phosphorylation of the AP2M1 subunit at the Threonine 156 position in HEK293T cells in a concentration-dependent manner. biorxiv.orgnih.gov This further supports the role of AAK1 inhibitors in modulating this specific phosphorylation event. biorxiv.orgnih.gov
Table 1: In Vitro Activity of AAK1-IN-3 (tfa)
| Cell Line | Assay | Target | IC50 | Reference |
|---|---|---|---|---|
| HEK293 | AAK1 Inhibition | AAK1 | 108 nM | medchemexpress.comvulcanchem.com |
| HEK293 (AAK1 overexpression) | µ2 Subunit Phosphorylation | AAK1 | - | vulcanchem.com |
Effects on Cellular Processes Linked to Endocytosis
By inhibiting AAK1 and the subsequent phosphorylation of the AP2M1 subunit, AAK1-IN-3 (tfa) directly impacts clathrin-mediated endocytosis. vulcanchem.compatsnap.com This fundamental cellular process is responsible for the internalization of various molecules from the cell surface, including receptors and viral particles. patsnap.comnih.gov The reduction in µ2 subunit phosphorylation by AAK1-IN-3 (tfa) disrupts the normal function of the AP2 complex, which is crucial for the assembly of clathrin coats and the formation of endocytic vesicles. vulcanchem.combenchchem.com This interference with endocytosis forms the basis for the therapeutic potential of AAK1 inhibitors in various diseases. patsnap.com For instance, the dysregulation of synaptic vesicle recycling, a process modulated by AAK1, is implicated in neuropathic pain. vulcanchem.com Furthermore, many viruses exploit clathrin-mediated endocytosis to enter host cells, making AAK1 a potential target for antiviral therapies. genecards.orgpatsnap.com
In Vivo Research in Animal Models of AAK1-Related Pathologies
The promising in vitro results have led to the evaluation of AAK1-IN-3 (tfa) and other AAK1 inhibitors in various animal models of disease.
Investigations in Neuropathic Pain Models (e.g., Rodent Formalin Test, C57BL6 Mice)
AAK1 has been identified as a potential therapeutic target for neuropathic pain. nih.govnih.gov Studies using AAK1 knockout mice have shown a reduced response to the persistent pain phase in the mouse formalin model, a common assay for assessing pain. nih.govresearchgate.net This genetic evidence provided a strong rationale for the development of small molecule inhibitors.
A single subcutaneous dose of AAK1-IN-3 (tfa) in C57BL/6 mice resulted in a 46% reduction in the phosphorylation of the µ2 subunit in the brain, demonstrating target engagement in the central nervous system. medchemexpress.com Another potent AAK1 inhibitor, LP-935509, has shown efficacy in reducing the pain response in the phase II formalin test and reversing established pain behavior in a spinal nerve ligation (SNL) model in mice. nih.gov Further research has indicated that AAK1 inhibitors also alleviate evoked pain responses in the rat chronic constriction injury (CCI) model and the streptozotocin (B1681764) model of diabetic peripheral neuropathy. nih.gov These findings collectively suggest that AAK1 inhibitors hold significant promise for the treatment of neuropathic pain. nih.govaustinpublishinggroup.com
Table 2: In Vivo Efficacy of AAK1 Inhibitors in Pain Models
| Compound | Animal Model | Test | Outcome | Reference |
|---|---|---|---|---|
| AAK1-IN-3 (tfa) | C57BL/6 Mice | µ2 Phosphorylation | 46% reduction in brain | medchemexpress.com |
| AAK1 Knockout | Mouse | Formalin Test | Reduced persistent pain response | nih.govresearchgate.net |
| LP-935509 | Mouse | Formalin Test (Phase II) | Reduced pain response | nih.gov |
| LP-935509 | Mouse | Spinal Nerve Ligation (SNL) | Reversal of established pain behavior | nih.gov |
| AAK1 Inhibitor | Rat | Chronic Constriction Injury (CCI) | Reduced evoked pain responses | nih.gov |
| AAK1 Inhibitor | Rat | Streptozotocin (Diabetic Neuropathy) | Reduced evoked pain responses | nih.gov |
Evaluation in Models of Viral Infection (e.g., SARS-CoV-2, Dengue Virus Entry)
The critical role of clathrin-mediated endocytosis in the entry of numerous viruses into host cells has positioned AAK1 as a potential target for broad-spectrum antiviral therapies. researchgate.netnih.gov Research has implicated AAK1 in the infections of several viruses, including Hepatitis C virus, Dengue virus, and Ebola virus. researchgate.netnih.gov
More recently, AAK1 has been identified as a potential host factor for SARS-CoV-2 infection. nih.govbiorxiv.org The virus is known to utilize the endocytic pathway for entry into cells. researchgate.net Pharmacological inhibition of AAK1 has been shown to suppress viral entry as well as later stages of the SARS-CoV-2 life cycle in vitro. nih.gov For instance, the AAK1 inhibitor LP-935509 demonstrated a dose-dependent inhibition of SARS-CoV-2 S-RBD (receptor-binding domain of the viral spike protein) internalization in host cells. biorxiv.orgbiorxiv.org While direct in vivo studies with AAK1-IN-3 (tfa) in viral infection models are not extensively reported in the provided context, the collective evidence strongly suggests that targeting AAK1 is a viable strategy for combating viral diseases like COVID-19 and Dengue fever. nih.govmdpi.compreprints.org
Exploratory Studies in Neurodegenerative Disease Models (e.g., Parkinson's Disease)
In a C. elegans model of Parkinson's disease, AAK1 was shown to influence the aggregation of alpha-synuclein (B15492655) and subsequent neurodegeneration, suggesting that its inhibition could be therapeutically beneficial. biorxiv.org While specific in vivo studies using AAK1-IN-3 (tfa) in animal models of Parkinson's disease are still emerging, the existing genetic and preclinical data provide a strong rationale for further investigation. nih.govbiorxiv.org The ability of AAK1 inhibitors to modulate endocytosis and related cellular processes could offer a novel approach to mitigating the pathological protein aggregation and neuronal dysfunction characteristic of neurodegenerative disorders. patsnap.commdpi.com
Research on Skeletal Muscle Regeneration in Disease Models (e.g., Duchenne Muscular Dystrophy)
Duchenne muscular dystrophy (DMD) is a severe genetic disorder characterized by progressive muscle degeneration and the absence of functional dystrophin protein. A novel therapeutic strategy focuses on modulating pathways that can promote muscle regeneration independently of dystrophin. Research has identified AAK1 as a key protein kinase within the Notch signaling pathway that can be targeted to achieve this. satellos.comsatellos.comdefeatduchenne.ca
The underlying hypothesis is that in DMD, the capacity of muscle stem cells to generate progenitor cells is compromised, hindering natural muscle repair. satellos.comneurologylive.com Inhibition of AAK1 is believed to regulate muscle stem cell polarity, restoring the crucial process of asymmetric cell division. This restoration allows for the production of both new stem cells and the progenitor cells required for effective muscle repair and regeneration. satellos.comdefeatduchenne.caneurologylive.com
Preclinical studies using specific small molecule inhibitors of AAK1, such as SAT-3247 and SAT-3153, have provided proof-of-concept for this approach. In the mdx mouse model, a standard preclinical model for DMD, administration of these AAK1 inhibitors led to enhanced muscle regeneration and a significant improvement in muscle force. satellos.comsatellos.com These findings support the therapeutic potential of AAK1 inhibition in treating degenerative muscle diseases by promoting the body's innate regenerative capabilities. defeatduchenne.camdaconference.org
| Research Area | Model | Key Findings | Reference Compound(s) | Citations |
| Skeletal Muscle Regeneration | mdx mouse model (DMD) | Inhibition of AAK1 restores asymmetric muscle stem cell division, enhances muscle regeneration, and improves muscle force. | SAT-3247, SAT-3153 | satellos.com, satellos.com, mdaconference.org |
| Muscle Injury | Wildtype mice | Treatment resulted in a statistically significant improvement in muscle force versus placebo. | SAT-3247 | satellos.com |
Regulatory Effects on Associated Signaling Pathways
AAK1's role as a kinase involved in clathrin-mediated endocytosis places it at a nexus of multiple signaling pathways crucial for cellular function, development, and disease.
Integrative chemical genomics and proteomics studies have identified AAK1 as a negative regulator of the Neuregulin-1 (Nrg1)/ErbB4 signaling pathway. biorxiv.orgbroadinstitute.orgnih.govcore.ac.uk Nrg1-ErbB4 signaling is vital for neuronal development, including processes like axon guidance and synapse formation. core.ac.uk
Research using the natural product K252a, which inhibits AAK1, demonstrated that loss of AAK1 function potentiates Nrg1/ErbB4-dependent signaling and neuritogenesis. broadinstitute.orgnih.gov The mechanism involves the alteration of ErbB4 receptor trafficking and expression levels. broadinstitute.orgnih.gov These findings suggest that AAK1 normally constrains Nrg1-ErbB4 signaling, and its inhibition can therefore enhance the pathway's neurotrophic effects. biorxiv.org
The Wnt signaling pathway is fundamental to development and tissue homeostasis, and its dysregulation is implicated in diseases like cancer. unclineberger.orgnih.gov Research has established AAK1 as a negative regulator of the canonical Wnt/β-catenin pathway. biorxiv.orgnih.govresearchgate.net
AAK1 exerts its influence by promoting the clathrin-mediated endocytosis (CME) of the LRP6 co-receptor, a key component required for signal transduction. biorxiv.orgnih.govresearchgate.net By facilitating the internalization and subsequent lysosomal degradation of LRP6, AAK1 effectively reduces the number of receptors on the cell surface, thereby dampening the cellular response to Wnt ligands. nih.govresearchgate.net
Studies employing gain- and loss-of-function approaches, as well as potent and selective AAK1 inhibitors like SGC-AAK1-1, have confirmed this role. biorxiv.orgresearchgate.net Genetic silencing or pharmacological inhibition of AAK1 leads to an increase in LRP6 at the plasma membrane and potentiation of Wnt signaling. nih.govresearchgate.net This regulatory action appears to be part of a negative feedback loop, where prolonged Wnt stimulation induces AAK1-dependent phosphorylation of the endocytic machinery component AP2M1, leading to LRP6 clearance. researchgate.net
In contrast to its role in the Wnt and Nrg1/ErbB4 pathways, AAK1 acts as a positive regulator of Notch signaling. biorxiv.orgresearchgate.netnih.gov The Notch pathway is critical for cell-fate decisions during development and in adult tissues. Its activation involves proteolytic cleavage of the Notch receptor.
Studies have shown that AAK1 directly interacts with the membrane-tethered, activated form of Notch that is generated after the initial cleavage event. researchgate.net AAK1 does not, however, interact with the inactive, full-length receptor. nih.gov By acting as an adaptor, AAK1 stabilizes the activated Notch fragment and its monoubiquitinated form, a step that occurs upstream of the final γ-secretase cleavage that releases the intracellular domain to activate transcription. researchgate.net Furthermore, AAK1 facilitates the localization of activated Notch to endocytic vesicles. researchgate.netnih.gov Consequently, depletion of AAK1 has been shown to decrease the transcriptional activity of the Notch pathway. nih.gov
| Signaling Pathway | Role of AAK1 | Effect of AAK1 Inhibition | Mechanism of Action | Citations |
| Neuregulin-1/ErbB4 | Negative Regulator | Potentiation of Nrg1/ErbB4 signaling | Alters ErbB4 receptor trafficking and expression. | biorxiv.org, broadinstitute.org, nih.gov |
| Wnt/β-catenin | Negative Regulator | Activation/Potentiation of Wnt signaling | Prevents AAK1-mediated clathrin-mediated endocytosis and degradation of the LRP6 co-receptor. | biorxiv.org, researchgate.net, nih.gov |
| Notch | Positive Regulator | Decrease in Notch signaling activity | Prevents AAK1 from stabilizing the activated form of the Notch receptor and facilitating its endocytic trafficking. | biorxiv.org, researchgate.net, nih.gov |
Advanced Methodologies and Translational Research Considerations
Assessment of Brain Penetration and Central Nervous System Exposure in Research Animals
A critical factor for any therapeutic agent targeting central nervous system (CNS) indications is its ability to cross the blood-brain barrier and achieve sufficient exposure in the brain. AAK1-IN-3, a quinoline (B57606) analogue, has been identified as a brain-penetrant AAK1 inhibitor. medchemexpress.com Studies in research animals, such as C57BL/6 mice, have been instrumental in quantifying its CNS penetration. medchemexpress.com For instance, a single subcutaneous dose of AAK1-IN-3 (tfa) demonstrated a significant reduction in the phosphorylation of the µ2 subunit of the AP2 complex (AP2M1) in the brain, a direct downstream target of AAK1. medchemexpress.com This provides evidence of target engagement within the CNS.
While specific pharmacokinetic data for AAK1-IN-3 (tfa) is not always publicly detailed, the general approach involves measuring the concentration of the compound in both plasma and brain tissue over time to determine the brain-to-plasma (B/P) ratio. nih.govescholarship.org A high B/P ratio is indicative of good brain penetration. escholarship.org For AAK1 inhibitors, it has been shown that CNS penetration is necessary to achieve robust efficacy in models of neuropathic pain. nih.gov The investigation of CNS exposure is a key step in the preclinical development of AAK1 inhibitors for neurological disorders. nih.govgoogleapis.comnih.gov
Quantitative Proteomics and Chemical Genomics Approaches for Target Engagement (e.g., Kinobeads-based screening)
To understand the selectivity and mechanism of action of AAK1-IN-3 (tfa) and other kinase inhibitors, researchers employ powerful techniques like quantitative proteomics and chemical genomics. nih.govgoogle.comtum.detum.de One prominent method is Kinobeads-based screening, a chemical proteomics approach that allows for the broad profiling of kinase inhibitors against endogenous kinases from cell or tissue lysates. nih.gov
The Kinobeads technology utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. nih.gov By incubating the lysate with a compound of interest, such as AAK1-IN-3 (tfa), before pulling down the kinases, researchers can quantify the displacement of kinases from the beads. This competition-based assay, coupled with quantitative mass spectrometry, provides a comprehensive profile of the inhibitor's targets and their apparent binding affinities (Kdapp). nih.gov This approach has been successfully used to identify the targets of numerous clinical kinase inhibitors and to discover novel off-targets. nih.gov
Chemical genomics, in a broader sense, combines small molecule probes with genomic and proteomic techniques to elucidate gene function and identify drug targets. core.ac.uk For AAK1 inhibitors, this could involve using a multi-targeted compound to identify a range of kinases susceptible to inhibition and then using more specific inhibitors to dissect the roles of individual kinases like AAK1, GAK, and BMP2K. nih.gov These approaches are crucial for validating the on-target activity of AAK1-IN-3 (tfa) and identifying any potential off-targets that could contribute to its biological effects or lead to unforeseen side effects.
Structural Biology Insights into AAK1-IN-3 (tfa) Binding to AAK1 (e.g., X-ray crystallography)
Understanding the precise molecular interactions between an inhibitor and its target kinase is fundamental for structure-based drug design and optimization. X-ray crystallography has been a pivotal technique in revealing the binding modes of various inhibitors to AAK1. nih.govrcsb.orgrcsb.orgnih.govbiorxiv.orgnih.gov By obtaining co-crystal structures of AAK1 in complex with an inhibitor, researchers can visualize the atomic details of the interaction.
For instance, crystal structures of related pyrrolo[2,1-f] fapesp.brbenchchem.combiorxiv.orgtriazine-based inhibitors bound to AAK1 have shown that these molecules typically bind in the ATP pocket of the enzyme. nih.gov Key interactions often include hydrogen bonds with the hinge region of the kinase, a critical part of the ATP-binding site. nih.gov The structure of an inhibitor bound to AAK1 (PDB ID 8GMD) revealed a water-bridged hydrogen bond to a specific glutamic acid residue, explaining its superior potency compared to similar compounds. nih.gov
While a specific crystal structure for AAK1-IN-3 (tfa) is not explicitly mentioned in the provided results, the wealth of structural data for other AAK1 inhibitors provides a strong framework for understanding how it likely binds. These insights are invaluable for designing new inhibitors with improved potency and selectivity.
Table 1: Representative X-ray Crystal Structures of Inhibitors Bound to AAK1
| PDB ID | Inhibitor | Resolution (Å) | Key Interactions |
| 8GMD | Compound 30 | Not Specified | Water-bridged hydrogen bond to Glu90. nih.gov |
| 8GMC | Compound 2 | Not Specified | Hydrogen-bonding with Asp127 and Cys129 in the hinge region. nih.gov |
| 5L4Q | LKB1 dual inhibitor | 1.97 | Not detailed in search results. rcsb.org |
| 5TE0 | BIBF 1120 | 1.90 | Not detailed in search results. rcsb.org |
This table is for illustrative purposes and includes data for related AAK1 inhibitors to demonstrate the utility of X-ray crystallography.
In Vitro and Cell-Based Assay Development for AAK1 Inhibitor Screening
The discovery and optimization of AAK1 inhibitors like AAK1-IN-3 (tfa) rely on a suite of robust in vitro and cell-based assays. These assays are essential for determining inhibitor potency, selectivity, and cellular activity.
In Vitro Assays:
Enzymatic Assays: These assays directly measure the ability of an inhibitor to block the kinase activity of AAK1. A common format involves a coupled enzyme system where the consumption of ATP is linked to a detectable signal, allowing for the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). medchemexpress.comnih.gov For example, SGC-AAK1-1 was confirmed to inhibit AAK1 enzymatic activity with an IC50 of 270 nM in such an assay. nih.gov
Binding Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Differential Scanning Fluorimetry (DSF) are used to quantify the binding affinity of inhibitors to the AAK1 protein. biorxiv.orgbiorxiv.org DSF, or thermal shift assay, measures the stabilization of the protein upon ligand binding, providing an indication of target engagement. biorxiv.org TR-FRET binding displacement assays have been used to determine the Ki values of inhibitors for AAK1 and related kinases. biorxiv.orgnih.gov
Cell-Based Assays:
Target Engagement Assays: The NanoBRET™ Target Engagement Assay is a popular method to confirm that an inhibitor can enter live cells and bind to its intended target. biorxiv.orgnih.govbiorxiv.org This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged AAK1 protein by the inhibitor. nih.gov
Phosphorylation Assays: To assess the functional consequence of AAK1 inhibition in cells, researchers often measure the phosphorylation status of its known substrates, such as the AP2M1 subunit of the AP2 complex. biorxiv.orgnih.gov A reduction in the phosphorylation of AP2M1 at threonine 156 upon treatment with an inhibitor like AAK1-IN-3 (tfa) provides strong evidence of cellular target engagement and functional inhibition. medchemexpress.com
Phenotypic Assays: These assays measure the effect of AAK1 inhibition on a specific cellular process. For example, since AAK1 is a negative regulator of the Wnt signaling pathway, inhibitors can be tested for their ability to activate Wnt-driven reporter gene expression. biorxiv.orgnih.gov
Table 2: Common Assays for AAK1 Inhibitor Characterization
| Assay Type | Purpose | Example Finding for AAK1 Inhibitors |
| Enzymatic IC50 | Determine potency against purified AAK1 | AAK1-IN-3 has an IC50 of 11 nM. medchemexpress.com |
| NanoBRET™ | Confirm cellular target engagement | SGC-AAK1-1 binds to AAK1 in cells with an IC50 of ~230 nM. thesgc.org |
| AP2M1 Phosphorylation | Measure functional inhibition in cells | AAK1-IN-3 (tfa) reduces µ2 phosphorylation in mice. medchemexpress.com |
| Wnt Reporter Assay | Assess impact on a signaling pathway | SGC-AAK1-1 activates Wnt-driven BAR activity. nih.gov |
Development of AAK1-IN-3 (tfa) as a Chemical Probe for Elucidating AAK1 Biology
A high-quality chemical probe is a small molecule that can selectively inhibit a specific protein, allowing researchers to study the biological function of that protein. fapesp.br AAK1-IN-3 (tfa) and other selective AAK1 inhibitors, such as SGC-AAK1-1, have been developed and utilized as chemical probes to dissect the roles of AAK1 in various cellular processes. biorxiv.orgnih.govfapesp.br
The key characteristics of a good chemical probe include high potency, selectivity against other related kinases, and demonstrated activity in cellular assays. thesgc.org For example, SGC-AAK1-1, along with its structurally similar but inactive negative control (SGC-AAK1-1N), has been instrumental in demonstrating that AAK1 negatively regulates Wnt signaling by promoting the endocytosis of the LRP6 receptor. biorxiv.orgnih.govfapesp.br By using the active probe to inhibit AAK1 and observing an increase in Wnt signaling, while the negative control has no effect, researchers can confidently attribute the observed phenotype to the inhibition of AAK1. biorxiv.orgnih.gov
The development of AAK1-IN-3 (tfa) as a brain-penetrant inhibitor makes it a particularly valuable chemical probe for investigating the functions of AAK1 in the central nervous system. medchemexpress.com Its use in preclinical models of neuropathic pain, for example, helps to validate AAK1 as a therapeutic target for this condition. medchemexpress.comnih.gov Furthermore, by making these chemical probes openly available, organizations like the Structural Genomics Consortium (SGC) catalyze further research into the biology of AAK1 and its potential as a drug target for various diseases, including viral infections. fapesp.br
Future Directions and Outstanding Questions in Aak1 Inhibitor Research
Exploration of Novel Chemical Scaffolds for Enhanced AAK1 Selectivity
A significant challenge in the development of kinase inhibitors is achieving high selectivity, given the structural similarities across the kinome. oup.com The exploration of novel chemical scaffolds is crucial for developing AAK1 inhibitors with improved selectivity and potency. Aak1-IN-3 (tfa) is a quinoline (B57606) analogue, and its development highlights the potential of this chemical class. nih.gov Recent research has also focused on other novel scaffolds, such as biaryl alkyl ethers, which have yielded highly selective and potent AAK1 inhibitors like BMS-986176/LX-9211. researchgate.netacs.org The discovery of pyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazines as a promising scaffold further diversifies the chemical space for AAK1 inhibitor development. A continued focus on innovative medicinal chemistry will be essential to identify compounds with optimal therapeutic profiles.
Deeper Understanding of AAK1's Diverse Physiological Roles and Substrates
While AAK1's role in clathrin-mediated endocytosis is well-established, a deeper understanding of its diverse physiological functions and downstream substrates is necessary. wikipedia.org AAK1 phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP-2), a key event in the initiation of endocytosis. patsnap.comabcam.com Another known substrate is the cell fate determinant Numb. genecards.org The therapeutic potential of Aak1-IN-3 (tfa) in neuropathic pain underscores the importance of AAK1 in the central nervous system. painscale.com Beyond pain, AAK1 has been implicated in a range of other conditions, including:
Viral Infections: AAK1 is involved in the entry of several viruses, including Hepatitis C (HCV), Dengue, Ebola, and SARS-CoV-2, making it a potential target for broad-spectrum antiviral therapies. nih.gov
Neurodegenerative Diseases: Emerging evidence suggests a role for AAK1 in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. patsnap.com
Cancer: AAK1 may influence the trafficking of growth factor receptors, suggesting a potential role in oncology. patsnap.com
Signaling Pathways: AAK1 is involved in key signaling pathways, including the NF-κB and WNT pathways, which have broad implications in health and disease. nih.gov
Further research is needed to elucidate the specific roles of AAK1 in these different contexts and to identify additional substrates to better understand its mechanism of action.
Development of Advanced In Vivo Models for AAK1-Related Pathologies
The development and use of advanced in vivo models are critical for validating the therapeutic potential of AAK1 inhibitors and for understanding the role of AAK1 in various diseases. AAK1 knockout mice have been instrumental in demonstrating the role of this kinase in persistent pain. researchgate.netnih.gov For neuropathic pain research, which is the primary area of interest for Aak1-IN-3 (tfa), several well-established rodent models are utilized, including:
Spinal Nerve Ligation (SNL) Model: This model mimics neuropathic pain resulting from nerve injury. researchgate.netnih.gov
Chronic Constriction Injury (CCI) Model: Another widely used model of peripheral nerve injury-induced neuropathic pain. researchgate.net
Streptozotocin (B1681764) (STZ) Model: This model is used to study diabetic peripheral neuropathy. researchgate.net
Future research should focus on developing and utilizing more sophisticated in vivo models that can more accurately recapitulate the complexity of human diseases where AAK1 is implicated, such as models for specific viral infections and neurodegenerative conditions.
Synergistic Effects of AAK1 Inhibition with Other Biological Interventions
Exploring the synergistic effects of AAK1 inhibition with other therapeutic agents could lead to more effective treatment strategies. Research has shown a mechanistic link between AAK1 inhibitors and the alpha2 adrenergic signaling pathway, a known antinociceptive pathway. researchgate.netnih.gov This suggests a potential for synergistic effects when AAK1 inhibitors are co-administered with alpha2 adrenergic agonists. Given the diverse roles of AAK1, there is also potential for synergistic interactions with other classes of drugs, such as:
Antiviral agents: Combining AAK1 inhibitors with direct-acting antivirals could provide a two-pronged approach to treating viral infections.
Anticancer drugs: AAK1 inhibitors might enhance the efficacy of chemotherapies or targeted agents by modulating the trafficking of key cellular receptors. patsnap.com
Systematic studies are needed to investigate these potential synergistic combinations and to determine the optimal therapeutic regimens.
Addressing Challenges in Kinase Inhibitor Specificity and Off-Target Research
A major hurdle in the development of all kinase inhibitors is achieving specificity. oup.com The highly conserved nature of the ATP-binding site across the human kinome makes it challenging to design inhibitors that target only the intended kinase. oup.com Off-target effects are common and can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. acs.orgresearchgate.net It is crucial to perform comprehensive kinome-wide screening to understand the selectivity profile of any new AAK1 inhibitor, including Aak1-IN-3 (tfa). This will help in interpreting preclinical and clinical data and in predicting potential adverse events. Furthermore, research into novel inhibitor modalities, such as allosteric inhibitors that bind to less conserved sites, could provide a path to more selective AAK1 inhibition.
Data Table for Aak1-IN-3 (tfa)
| Property | Value |
| Target | Adaptor-associated kinase 1 (AAK1) |
| Chemical Class | Quinoline analogue |
| IC50 (in vitro) | 11 nM |
| IC50 (HEK293 cells) | 108 nM |
| Brain/Plasma Ratio | 1.3 |
| In Vivo Effect | 46% reduction of μ2 phosphorylation in C57BL6 mice (30 mg/kg, s.c.) |
| Potential Indication | Neuropathic pain |
Q & A
Q. What ethical considerations apply to preclinical studies of AAK1-IN-3 (TFA) in pain models?
- Adhere to institutional animal care guidelines (e.g., IACUC protocols) and report euthanasia methods, analgesia use, and humane endpoints. Reference ARRIVE 2.0 checklist items in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
